(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride

Matrix metalloproteinase inhibition Stereochemistry-activity relationship Proline-based hydroxamic acids

(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 851233-67-5) is a cis-configured 4-hydroxy-L-prolinamide derivative that serves as a chiral building block and intermediate in medicinal chemistry. Its defining structural feature is the (2S,4S) stereochemistry, which places the 4-hydroxyl group in the cis orientation relative to the 2-carboxamide — a configuration that is non-proteinogenic and distinct from the naturally abundant (2S,4R)-trans isomer.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
Cat. No. B8194337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)N)O.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4-;/m0./s1
InChIKeyOICPVUAPEGFLSK-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride — Chiral Prolinamide Building Block for Protease-Targeted Drug Discovery


(2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 851233-67-5) is a cis-configured 4-hydroxy-L-prolinamide derivative that serves as a chiral building block and intermediate in medicinal chemistry . Its defining structural feature is the (2S,4S) stereochemistry, which places the 4-hydroxyl group in the cis orientation relative to the 2-carboxamide — a configuration that is non-proteinogenic and distinct from the naturally abundant (2S,4R)-trans isomer [1]. This compound is supplied as the hydrochloride salt with a molecular formula of C₅H₁₁ClN₂O₂ and a molecular weight of 166.61 g·mol⁻¹, typically at ≥98% purity . Its primary reported applications include serving as a key intermediate for synthesizing antiviral agents, HIV-1 protease inhibitors incorporating hydroxyprolinamide P2 ligands, and matrix metalloproteinase (MMP) inhibitors where the (2S,4S) configuration confers distinct potency and selectivity advantages over the (2S,4R) diastereomer [2][3].

Why the (2S,4S) Cis-4-Hydroxy Configuration Cannot Be Substituted by the Common Trans Isomer — Stereochemistry-Driven Pharmacological Divergence


The (2S,4S)-configured 4-hydroxypyrrolidine-2-carboxamide differs fundamentally from its (2S,4R)-trans diastereomer — the naturally occurring form found in collagen and the most abundant 4-hydroxyproline source — in the spatial orientation of the C-4 hydroxyl group relative to the pyrrolidine ring plane [1]. This stereochemical difference is not cosmetic: in the context of MMP inhibition, the (2S,4S) configuration confers a 14- to 69-fold greater inhibitory potency across four tested MMP subtypes relative to the (2S,4R) analog, and uniquely enables picomolar-range MMP-13 inhibition that the trans isomer cannot achieve [2]. Similarly, in HIV-1 protease inhibitor design, hydroxyprolinamide P2 ligands with defined stereochemistry yield IC₅₀ values spanning nanomolar to picomolar ranges (0.05–0.43 nM), and variation of the P2 substitution — including stereochemistry — significantly affects enzyme inhibitory potency [3]. Generic substitution of the cis amide building block with the trans isomer would therefore not only alter binding geometry but predictably ablate the target potency and selectivity profiles achieved by the (2S,4S) scaffold. Researchers and procurement teams must specify CAS 851233-67-5 rather than a generic "4-hydroxyprolinamide" to ensure the correct cis configuration is obtained.

Quantitative Differentiation Evidence: (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Versus Closest Analogs


MMP Inhibitory Potency: (2S,4S) Diastereomer Outperforms (2S,4R) by 14- to 69-Fold Across Four MMP Subtypes

In a direct head-to-head comparison of proline-based MMP inhibitors evaluated under identical assay conditions, the (2S,4S)-configured 4-hydroxyproline derivative 20g was 14- to 69-fold more active against all four tested MMPs (MMP-2, MMP-8, MMP-9, MMP-13) compared to its (2S,4R)-diastereomer 16g [1]. The most pronounced differential was observed against MMP-8, where the (2S,4S) compound 20g achieved an IC₅₀ of 11 nM versus 392 nM for the (2S,4R) compound 16g — a 36-fold potency advantage [1]. This comparison isolates the stereochemical variable: both compounds share identical substituents and differ only in the C-4 hydroxyl orientation of the pyrrolidine scaffold.

Matrix metalloproteinase inhibition Stereochemistry-activity relationship Proline-based hydroxamic acids

MMP-13 Selectivity: (2S,4S) Scaffold Enables Picomolar Inhibition Unattainable with the (2S,4R) Isomer

The (2S,4S)-configured 4-hydroxyproline derivative 20k bearing a long, flexible lipophilic tail achieved a picomolar IC₅₀ of 0.7 nM against MMP-13, with selectivity ratios of 4- to 170-fold over the other tested MMPs (MMP-2, MMP-8, MMP-9) [1]. In contrast, the corresponding (2S,4R)-configured analogue 16g showed only weak, non-selective inhibition across MMP subtypes, with all IC₅₀ values in the micromolar range (0.39–2 μM) [1]. The (2S,4S) scaffold's ability to orient substituents for productive active-site interactions in MMP-13 — including critical contacts with Leu185/Ala186 and the S1′ pocket — is a direct consequence of its cis-4-hydroxy configuration and is not replicated by the trans isomer [1].

MMP-13 selective inhibition Picomolar potency PET tracer development

HIV-1 Protease Inhibition: Hydroxyprolinamide P2 Ligands Achieve Picomolar Potency in Validated Biochemical Assay

A series of HIV-1 protease inhibitors incorporating hydroxyprolinamide P2 ligands — synthesized from 4-hydroxypyrrolidine-2-carboxamide building blocks — demonstrated IC₅₀ values in the picomolar range (0.05–0.43 nM) against recombinant HIV-1 protease [1]. The study established that variation of the hydroxyprolinamide substitution pattern at the P2 position significantly affected enzyme inhibitory potency, with compounds 2a and 2d achieving nanomolar-range IC₅₀ values [1]. A computational docking model based on the co-crystal structure of HIV-1 protease provided molecular-level insights into the ligand-binding site interactions that drive this potency, confirming that the hydroxyprolinamide scaffold engages the catalytic aspartate dyad and flap region of the enzyme [1].

HIV-1 protease inhibitors Hydroxyprolinamide P2 ligands Antiviral drug design

Organocatalytic Performance: 4-Hydroxyprolinamide Scaffold Delivers ≥98% ee and 99:1 dr in Asymmetric Michael Addition

A series of simple 4-hydroxyprolinamide organocatalysts — structurally related to the target compound — catalyzed the asymmetric conjugate addition of aldehydes to nitroolefins with excellent yields (98%), complete diastereoselectivity (99:1 syn:anti), and high enantioselectivity (98% ee for the syn diastereomer) at low catalyst loadings of 5 mol% and low aldehyde excess of 1.5 equivalents [1]. While this study primarily examined trans-4-hydroxyprolinamide (2S,4R) and N-substituted derivatives, the catalytic activity is a property of the 4-hydroxyprolinamide scaffold class, with the cis/trans configuration influencing the catalyst's conformational preferences and hydrogen-bonding network [2]. Additional studies demonstrated that 4-hydroxyprolinamide alcohol-type organocatalysts bearing non-covalent coordination sites achieved >99% ee in the Michael reaction and 99% ee in the direct aldol reaction across multiple substrates [2].

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Chiral Pool Purity and Synthetic Accessibility: cis-4-Hydroxy-L-Prolyl Amides via Telescoped One-Pot Protocol

A recently disclosed telescoped one-pot methodology enables the diastereoselective assembly of cis-4-hydroxy-L-prolyl amides from readily available trans-4-hydroxy-L-proline without the need for peptide coupling reagents [1]. This protocol establishes a reliable and scalable synthetic route to (2S,4S)-configured prolinamide building blocks, including the target compound. The method addresses a known synthetic challenge: cis-4-hydroxyproline derivatives are not commercially available at the scale and cost of the trans isomer due to their non-proteinogenic nature, and traditional multi-step routes to cis-configured prolyl amides suffer from epimerization risk and low overall yields [1]. The one-pot protocol circumvents these issues, providing a documented synthetic path that end-users can reference for custom synthesis or quality verification of purchased material [1].

Diastereoselective synthesis cis-Hydroxyprolyl amides Peptide coupling

Procurement-Relevant Application Scenarios for (2S,4S)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride


MMP-13 Selective Inhibitor and PET Tracer Development Programs

Research groups developing MMP-13-targeted therapeutics or PET imaging agents for oncology, arthritis, or atherosclerosis indications require the (2S,4S)-4-hydroxyproline scaffold as a chiral starting material. As demonstrated by Kalinin et al. (2016), the (2S,4S)-configured hydroxamic acid derivative 4 achieved selective picomolar MMP-13 inhibition (IC₅₀ = 0.7 nM) and was successfully elaborated into the PET radiotracer [¹⁸F]4 with demonstrated in vivo biodistribution and serum stability in mice [1]. The (2S,4R) diastereomer yielded only micromolar-range MMP inhibitors and is unsuitable for this application. Procurement of CAS 851233-67-5 with verified (2S,4S) stereochemistry is essential for SAR studies building upon this validated lead series.

Next-Generation HIV-1 Protease Inhibitor Medicinal Chemistry

Medicinal chemistry teams pursuing HIV-1 protease inhibitors with novel P2 ligand chemistry can use this compound as a key intermediate for constructing hydroxyprolinamide P2 moieties. Gao et al. (2011) demonstrated that hydroxyprolinamide-derived P2 ligands, when coupled to a hydroxyethylamine core, yield HIV-1 protease inhibitors with IC₅₀ values as low as 0.05 nM — competitive with or exceeding approved protease inhibitors [2]. The P2 substitution pattern, including stereochemistry, critically determines enzyme inhibitory potency, making the correct (2S,4S) building block indispensable for hit-to-lead optimization campaigns targeting drug-resistant HIV strains.

Asymmetric Organocatalyst Development and Chiral Methodology Research

Academic and industrial laboratories engaged in enantioselective methodology development can employ this cis-prolinamide as a catalyst scaffold or catalyst precursor. The broader 4-hydroxyprolinamide organocatalyst class has been shown to deliver >98% enantiomeric excess and near-complete diastereoselectivity in Michael addition and aldol reactions at low catalyst loadings (5 mol%) [3]. The (2S,4S) cis configuration provides a structurally distinct hydrogen-bonding geometry compared to the more common trans-prolinamide catalysts, offering an additional dimension of catalyst tuning for challenging substrate classes where trans-based catalysts underperform [4].

Conformationally Constrained Peptide and Peptidomimetic Synthesis

Peptide chemistry groups synthesizing conformationally constrained proline-containing peptides or TRH analogs can utilize this compound as a cis-4-hydroxyproline surrogate. The cis-4-hydroxy-L-prolyl amide motif has been employed in tripeptide intermediates for TRH analog synthesis, where the cis vs trans hydroxy configuration dictates lactonization behavior and ultimate biological activity . The telescoped one-pot synthetic protocol for assembling cis-4-hydroxy-L-prolyl amides from trans-4-hydroxy-L-proline provides a validated route for laboratories requiring gram-scale quantities of this non-proteinogenic building block [5].

Quote Request

Request a Quote for (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.